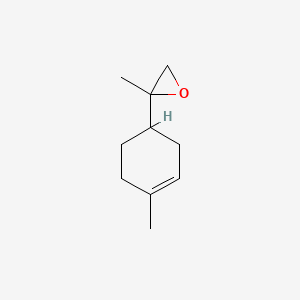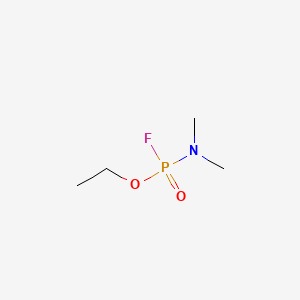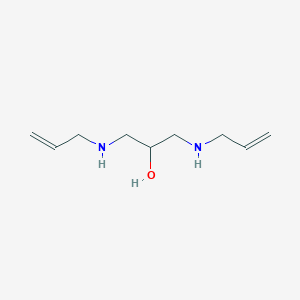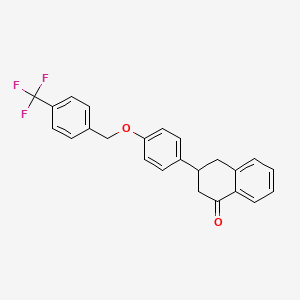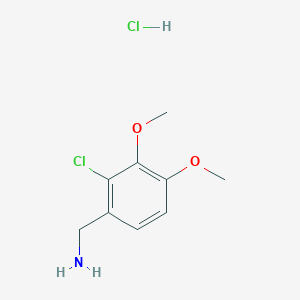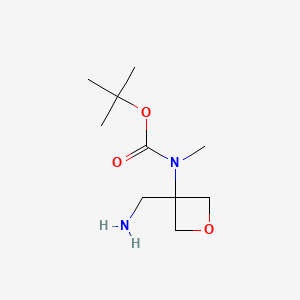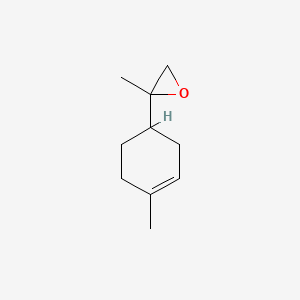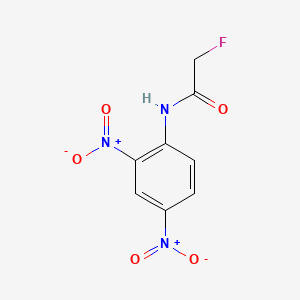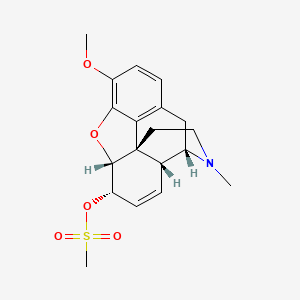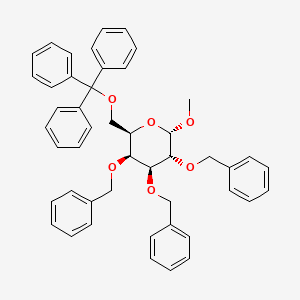
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside is a complex organic compound with significant applications in the field of biomedicine. This compound is particularly notable for its role in the synthesis of various therapeutic agents aimed at treating malignant neoplasms, glycemic irregularities, and neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside typically involves multiple steps, starting from the appropriate monosaccharide precursor. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using benzyl groups through benzylation reactions.
Tritylation: The 6-OH group is selectively protected using a trityl group.
Methylation: The anomeric hydroxyl group is methylated to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate the original monosaccharide .
科学研究应用
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated natural products.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the development of therapeutic agents for cancer, diabetes, and neurological disorders.
Industry: Employed in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of glycosylated compounds, which can modulate various biological processes. The compound’s protective groups are selectively removed to expose reactive sites that interact with enzymes and receptors, influencing cellular functions.
相似化合物的比较
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside
- Methyl 2,3,4-tri-O-benzyl-6-O-(3-O-benzyl-α-D-xylofuranosyl)-α-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside is unique due to its specific protective groups, which allow for selective reactions and high specificity in the synthesis of complex molecules. This makes it particularly valuable in the development of targeted therapeutic agents.
属性
分子式 |
C47H46O6 |
|---|---|
分子量 |
706.9 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43+,44+,45-,46+/m1/s1 |
InChI 键 |
AYWIUINDNNLVIG-GZNIJYTOSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
规范 SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





